molecular formula C11H8ClNO2 B1380005 Methyl 3-chloroisoquinoline-6-carboxylate CAS No. 1416713-88-6

Methyl 3-chloroisoquinoline-6-carboxylate

Cat. No.: B1380005
CAS No.: 1416713-88-6
M. Wt: 221.64 g/mol
InChI Key: AKHJPIMMDUTXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloroisoquinoline-6-carboxylate: is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloroisoquinoline-6-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method involves the reaction of 3-chloroisoquinoline with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid, or it can participate in further esterification reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification and Hydrolysis: Acidic or basic conditions can be used to catalyze these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-chloroisoquinoline-6-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 3-chloroisoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • Methyl 1-chloroisoquinoline-6-carboxylate
  • Methyl 3-bromoisoquinoline-6-carboxylate
  • Methyl 3-fluoroisoquinoline-6-carboxylate

Comparison: Methyl 3-chloroisoquinoline-6-carboxylate is unique due to the presence of the chlorine atom at the 3-position of the isoquinoline ring. This substitution can significantly influence the compound’s reactivity and properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

methyl 3-chloroisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJPIMMDUTXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-88-6
Record name Methyl 3-chloroisoquinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.